molecular formula C18H22N4O B4284909 N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4284909
M. Wt: 310.4 g/mol
InChI Key: MBZXDBTYARORNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This may contribute to its psychoactive effects, including euphoria, increased energy, and decreased appetite. N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have an affinity for the sigma-1 receptor, which may play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, which may be related to its effects on the cardiovascular system. N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its psychoactive effects. Additionally, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been found to have neuroprotective effects, possibly through its affinity for the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research. Additionally, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been used in a number of studies, which means that there is already a significant amount of data available on its effects. However, there are also limitations to using N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments. It is a psychoactive substance, which means that it may have potential risks for researchers. Additionally, there is limited information available on its long-term effects, which may limit its usefulness in certain types of studies.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is its effects on the cardiovascular system, including its ability to increase heart rate and blood pressure. Additionally, more research is needed to understand the mechanism of action of N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its effects on neurotransmitter levels in the brain. There is also potential for N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide to be used in the development of new drugs for the treatment of neurological disorders, based on its affinity for the sigma-1 receptor. Finally, more research is needed to understand the long-term effects of N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its potential risks for human health.
Conclusion:
In conclusion, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It acts as a dopamine and norepinephrine reuptake inhibitor and has been shown to have psychoactive effects, as well as neuroprotective effects through its affinity for the sigma-1 receptor. N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, but there are also potential risks associated with its use. Future research is needed to better understand the effects of N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its potential applications in the development of new drugs for the treatment of neurological disorders.

Scientific Research Applications

N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been used in scientific research to study its mechanism of action and physiological effects. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which may contribute to its psychoactive effects. N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have an affinity for the sigma-1 receptor, which may play a role in its neuroprotective effects. Additionally, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been used to study its effects on the cardiovascular system, including its ability to increase heart rate and blood pressure.

properties

IUPAC Name

N-(2-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-15-5-2-3-7-17(15)20-18(23)22-11-9-21(10-12-22)14-16-6-4-8-19-13-16/h2-8,13H,9-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZXDBTYARORNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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